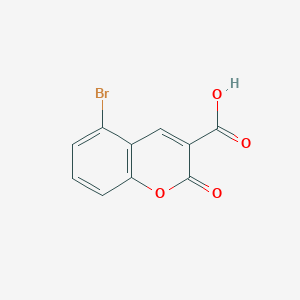

5-bromo-2-oxo-2H-chromene-3-carboxylic acid

描述

属性

分子式 |

C10H5BrO4 |

|---|---|

分子量 |

269.05 g/mol |

IUPAC 名称 |

5-bromo-2-oxochromene-3-carboxylic acid |

InChI |

InChI=1S/C10H5BrO4/c11-7-2-1-3-8-5(7)4-6(9(12)13)10(14)15-8/h1-4H,(H,12,13) |

InChI 键 |

YQWJEBREUGTJPY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C(C(=O)O2)C(=O)O)C(=C1)Br |

产品来源 |

United States |

准备方法

Knoevenagel Condensation Route

The most common and classical synthetic approach to this compound involves the Knoevenagel condensation reaction between 5-bromo-2-hydroxybenzaldehyde and malonic acid in the presence of a base catalyst such as piperidine. This reaction forms the coumarin core with a carboxylic acid functionality at the 3-position.

- Reaction conditions: Typically carried out in ethanol or under solvent-free conditions.

- Catalysts: Piperidine, L-proline, or other organic bases.

- Temperature: Mild heating (around 50 °C) or room temperature.

- Yields: Reported yields range from 73% to 99%, with solvent-free microwave irradiation methods providing the highest yields (93–98%) and shortest reaction times.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the Knoevenagel condensation and subsequent bromination steps, enhancing yields and reducing reaction times significantly.

- Procedure: 3-acetylcoumarin is synthesized first from salicylaldehyde and ethyl acetoacetate, followed by electrophilic bromination to introduce the bromine atom at the 5-position.

- Solvent: Ethanol or solvent-free.

- Catalyst: Piperidine or L-proline.

- Outcome: Yields up to 99% with reaction times reduced from hours to minutes.

Bromination of 3-acetyl-2H-chromen-2-one Derivatives

An alternative approach involves bromination of 3-acetyl-6-bromo-2H-chromen-2-one derivatives using various brominating agents:

- Reagents: Tetrabutyl ammonium tribromide (TBATB), bromine water, or iodine/potassium iodide solutions.

- Conditions: Room temperature stirring in ethanol or aqueous media, often with phase transfer catalysts such as tetrabutyl ammonium bromide (TBAB).

- Reaction time: Typically 60 minutes to 4 hours.

- Notes: Alkaline conditions (e.g., sodium hydroxide) can be used to facilitate the reaction.

- Characterization: Reaction progress monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods.

Green and Eco-friendly Synthetic Approaches

Recent advances emphasize environmentally benign methods:

- Solvents: Water, deep eutectic solvents, and natural juices (e.g., lemon, pomegranate) as reaction media.

- Catalysts: Biodegradable catalysts like choline chloride, potassium carbonate, and potassium phthalamide.

- Techniques: Ultrasound irradiation and microwave-assisted synthesis.

- Yields: Comparable to traditional methods, ranging from 73% to 99%, with some methods achieving up to 98% yield under solvent-free microwave conditions.

- Advantages: Reduced toxic waste, lower energy consumption, and safer reaction conditions.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

- The Knoevenagel condensation remains the cornerstone for synthesizing 2-oxo-2H-chromene-3-carboxylic acids, including the 5-bromo derivative, due to its simplicity and high efficiency.

- Microwave-assisted methods significantly reduce reaction times from hours to minutes while maintaining or improving yields.

- Bromination of pre-formed chromone derivatives using TBATB or bromine water in the presence of phase transfer catalysts is an effective method for introducing the bromine atom at the 5-position.

- Green chemistry approaches utilizing water as solvent and biodegradable catalysts like choline chloride are emerging as sustainable alternatives without compromising product yield or purity.

- The choice of method depends on the scale, desired purity, environmental considerations, and available equipment.

化学反应分析

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 5 participates in nucleophilic aromatic substitution (SNAr) under basic or catalytic conditions. For example:

-

Amination : Reaction with ammonia or amines in polar aprotic solvents (e.g., DMF) at 80–100°C yields 5-amino derivatives .

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids generates biaryl derivatives. A typical protocol uses Pd(PPh₃)₄, K₂CO₃, and toluene/ethanol (3:1) at reflux .

Example Reaction Table :

Decarboxylation and Functionalization

The carboxylic acid group undergoes decarboxylation under thermal or catalytic conditions:

-

Thermal Decarboxylation : Heating at 150–200°C in DMSO or anisole eliminates CO₂ to yield 5-bromo-2H-chromen-2-one .

-

CDI-Mediated Activation : Reaction with carbonyldiimidazole (CDI) in anhydrous DMSO forms an activated intermediate for subsequent coupling with amines or alcohols .

Key Data :

-

Decarboxylation in anisole with CDI and DABCO at 120°C achieves 90% conversion .

-

Hydrolysis of the activated intermediate with H₂O yields the parent chromenone .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Pyranochromene Synthesis : Reaction with malononitrile or ethyl cyanoacetate under basic conditions (piperidine/EtOH) forms pyrano[3,2-c]chromenes, a scaffold with reported bioactivity .

-

Quinoline Derivatives : Condensation with enamines in DMSO under blue LED irradiation produces tetrahydropyridine-fused coumarins .

-

Combine this compound (1.0 equiv), cyanoarene (3.0 equiv), and fac-Ir(ppy)₃ (3 mol%) in DMSO.

-

Irradiate with blue LEDs for 48 h at 25°C.

-

Isolate products via chromatography (hexane/EtOAc).

Yield Range : 70–95% for pyrano[3,2-c]chromenes .

Esterification and Amidation

The carboxylic acid group is esterified or amidated for derivatization:

-

Esterification : Treatment with SOCl₂ followed by alcohols (MeOH, EtOH) produces methyl/ethyl esters .

-

Amide Formation : Activation with thionyl chloride (SOCl₂) and reaction with amines (e.g., tryptamine) yields carboxamides .

| Derivative | Reagents | Yield (%) |

|---|---|---|

| Methyl 5-bromo-2-oxo-2H-chromene-3-carboxylate | SOCl₂, MeOH, 0°C | 92 |

| 5-Bromo-2-oxo-N-(2-(1H-indol-3-yl)ethyl)-2H-chromene-3-carboxamide | SOCl₂, tryptamine, K₂CO₃, toluene | 88 |

Electrophilic Aromatic Substitution

The electron-rich chromene ring undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 6 or 8 .

-

Sulfonation : Fuming H₂SO₄ yields sulfonated derivatives, though yields are moderate (50–60%) .

Biological Activity-Driven Modifications

Derivatives are optimized for enzyme inhibition:

-

β-Glucuronidase Inhibitors : Introducing electron-donating groups (e.g., -OH, -OCH₃) at position 7 enhances activity. Compound 12i (IC₅₀ = 440.1 μM) outperforms silymarin (IC₅₀ = 731.9 μM) .

-

Carbonic Anhydrase II Inhibitors : Pyrano[3,2-c]chromenes with -CN substituents show IC₅₀ values as low as 4.55 μM .

Green Chemistry Approaches

Recent methods emphasize sustainability:

科学研究应用

5-bromo-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of enzymes such as pancreatic lipase.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 5-bromo-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a potential inhibitor of pancreatic lipase, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol.

相似化合物的比较

Structural Isomers and Substitution Patterns

Key analogs differ in the position of the bromine substituent or functional groups:

Key Observations :

- Bromine Position : The position of bromine (C5, C6, or C7) influences electronic properties and steric interactions. For example, bromine at C5 (target compound) may direct electrophilic substitution differently compared to C6 or C7 analogs.

- Functional Groups : The presence of the 2-oxo group (common in coumarins) enhances conjugation, affecting UV absorption and reactivity. Its absence in 5-bromo-2H-chromene-3-carboxylic acid reduces planarity and alters solubility.

Physical and Spectral Properties

Reactivity and Derivatives

Challenges and Limitations

- Data Gaps : Direct data for this compound (e.g., melting point, NMR) are absent in the evidence, necessitating extrapolation from analogs.

- Synthetic Complexity : Bromination regioselectivity may require stringent conditions, as seen in the synthesis of 6-bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid dimethylformamide disolvate.

生物活性

5-Bromo-2-oxo-2H-chromene-3-carboxylic acid, a member of the chromene family, has garnered attention for its diverse biological activities. This compound is characterized by a bromine atom at the fifth position and a carboxylic acid functional group at the third position of its chromene structure. Its molecular formula is C₁₃H₉BrO₃, with a molecular weight of approximately 269.06 g/mol. Research indicates that this compound exhibits significant potential in pharmacological applications, particularly in anti-inflammatory and antimicrobial domains.

Biological Activities

1. Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of this compound. Preliminary studies suggest that it may inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways. The inhibition of COX enzymes could lead to reduced production of inflammatory mediators, thereby alleviating conditions associated with chronic inflammation .

2. Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have indicated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies reveal that modifications in the chromene structure can enhance its antibacterial properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the bromine atom and the carboxylic acid group plays a significant role in its interaction with biological targets. A comparative analysis with similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-bromo-2-oxo-2H-chromene-3-carboxylic acid | Bromine at position six | Different biological activity profiles |

| 7-bromo-2-oxo-2H-chromene-3-carboxylic acid | Bromine at position seven | Distinct reactivity patterns |

| Coumarin derivatives | Base structure similar but lacks additional functional groups | Varied applications in fluorescence and medicine |

This table illustrates how slight variations in structure can lead to different biological activities, emphasizing the importance of specific substitutions for enhancing efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anti-inflammatory Mechanisms : In vitro assays demonstrated that this compound significantly reduces the production of prostaglandins in activated macrophages, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 µg/mL, showcasing its potential as a therapeutic agent against bacterial infections .

- In Silico Studies : Computational modeling has been utilized to predict the binding affinity of this compound with various biological targets, supporting its role as a lead compound for drug development aimed at inflammatory diseases .

Future Directions

The promising biological activities of this compound warrant further investigation into its mechanisms of action and therapeutic applications. Future research should focus on:

- Mechanistic Studies : Elucidating the precise biochemical pathways through which this compound exerts its effects.

- Clinical Trials : Conducting clinical studies to assess safety, efficacy, and optimal dosing regimens.

- Synthetic Modifications : Exploring structural modifications to enhance potency and selectivity against specific targets.

常见问题

Q. What are the most reliable synthetic routes for 5-bromo-2-oxo-2H-chromene-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted chromene precursors. For example, phosphoryl oxychloride (POCl₃) is effective in promoting cyclization under reflux conditions. Reaction optimization involves adjusting temperature (110–130°C), stoichiometry of brominating agents (e.g., N-bromosuccinimide), and solvent polarity (e.g., DMF or THF) to improve yields . Parallel purification via silica gel chromatography (eluting with hexane/ethyl acetate) ensures isolation of the target compound from byproducts like brominated aromatic intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves the planar chromene ring system and confirms substituent positions (e.g., bromine at C5, carboxylic acid at C3) .

- NMR (¹H/¹³C) : Key for identifying proton environments (e.g., deshielded protons near the keto group) and carbon hybridization. Coupling constants (e.g., J = 8–10 Hz) distinguish aromatic protons .

- FT-IR : Validates functional groups (C=O stretch at ~1700 cm⁻¹ for the lactone and carboxylic acid; Br-C stretch at ~550 cm⁻¹) .

Q. How can purity and stability of the compound be assessed during storage?

- Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor purity (>95%). Stability studies under varying temperatures (4°C vs. room temperature) and inert atmospheres (N₂) prevent degradation. Note that brominated chromenes are sensitive to light; store in amber vials .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence the compound’s reactivity in further derivatization?

- Methodological Answer : The electron-withdrawing bromine at C5 activates the chromene ring for nucleophilic substitution at C3 (carboxylic acid site). Computational modeling (DFT calculations) predicts electrophilic aromatic substitution (EAS) regioselectivity, guiding functionalization with amines or thiols. Monitor reaction progress via LC-MS to detect intermediates .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for structural confirmation?

- Methodological Answer : Cross-validate data using complementary techniques:

- X-ray crystallography provides absolute configuration but requires single crystals.

- 2D NMR (COSY, NOESY) clarifies proton-proton proximities and spatial arrangements.

- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

Discrepancies (e.g., unexpected NOE correlations) may indicate rotational isomerism or solvent effects .

Q. What mechanistic insights explain byproduct formation during synthesis, and how can they be minimized?

- Methodological Answer : Common byproducts include dibrominated derivatives (e.g., 6,8-dibromo isomers) due to over-bromination. Control bromine equivalents (≤1.1 eq.) and reaction time (<4 hours). Use TLC to track intermediate formation. For persistent byproducts, employ recrystallization (ethanol/water) or preparative HPLC .

Q. How can computational methods (e.g., MD simulations) predict the compound’s pharmacokinetic properties?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model interactions with biological targets (e.g., cyclooxygenase enzymes). Predict logP (lipophilicity) and solubility using software like Schrödinger’s QikProp. Validate predictions with in vitro assays (e.g., plasma stability tests) .

Q. What evidence supports the compound’s anti-inflammatory activity, and how is its structure-activity relationship (SAR) studied?

- Methodological Answer : In vitro assays (e.g., COX-2 inhibition) demonstrate activity linked to the bromine substituent’s electronegativity and the carboxylic acid’s hydrogen-bonding capacity. SAR studies involve synthesizing analogs (e.g., 5-chloro or 5-fluoro derivatives) and comparing IC₅₀ values. Docking studies (AutoDock Vina) map binding interactions to active sites .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。